

Demethoxy-7-O-methylcapillarisin: A Methoxylated Flavonoid with Therapeutic Potential

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Compound of Interest

Compound Name: *Demethoxy-7-O-methylcapillarisin*

Cat. No.: B590738

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Demethoxy-7-O-methylcapillarisin, a methoxylated flavonoid isolated from the plant *Artemisia scoparia*, is emerging as a compound of significant interest in the fields of pharmacology and drug development. As a member of the flavonoid class of polyphenolic secondary metabolites, it possesses a characteristic chromone core. The presence of methoxy groups in its structure enhances its metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a promising candidate for therapeutic applications. This technical guide provides a comprehensive overview of **Demethoxy-7-O-methylcapillarisin**, including its chemical properties, biological activities, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development.

Introduction

Flavonoids are a diverse group of natural products known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methoxylated flavonoids, in particular, have garnered increasing attention due to their improved pharmacokinetic profiles. **Demethoxy-7-O-methylcapillarisin**, with the chemical formula C16H12O6 and a molecular weight of 300.26 g/mol, is a notable example of this subclass.^[1]

[2] It is classified as a phenol and a chromone, isolated from *Artemisia scoparia*. [1][2] This document serves as a technical resource for scientists and researchers, consolidating the current understanding of this compound and providing a foundation for future investigations into its therapeutic potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Demethoxy-7-O-methylcapillarisin** is crucial for its application in experimental settings and potential formulation into drug delivery systems.

Property	Value	Reference
Chemical Formula	C16H12O6	[1][2]
Molecular Weight	300.26 g/mol	[1]
CAS Number	61854-37-3	[2]
Appearance	Powder	[2]
Source	<i>Artemisia scoparia</i>	[1][2]

Biological Activities and Mechanism of Action

While specific quantitative data for **Demethoxy-7-O-methylcapillarisin** is limited in publicly available literature, the broader class of methoxylated flavonoids has been extensively studied. This section extrapolates the potential biological activities of **Demethoxy-7-O-methylcapillarisin** based on the known functions of structurally similar compounds and general principles of methoxylated flavonoids.

Anti-inflammatory Activity

Methoxylated flavonoids are known to possess potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This inhibition is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

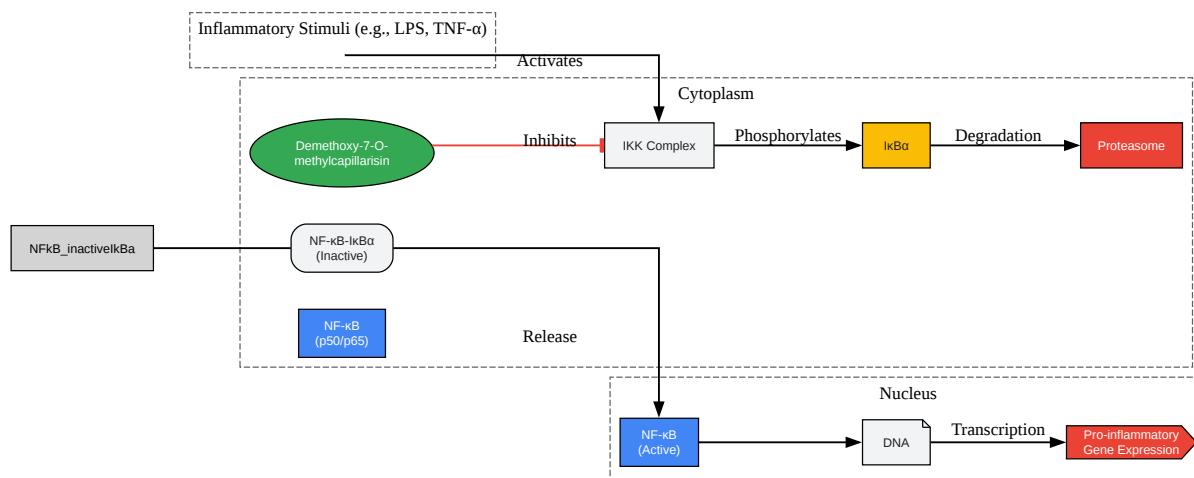
Anticancer Activity

The anticancer potential of methoxylated flavonoids has been demonstrated in various cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Signaling Pathway Modulation

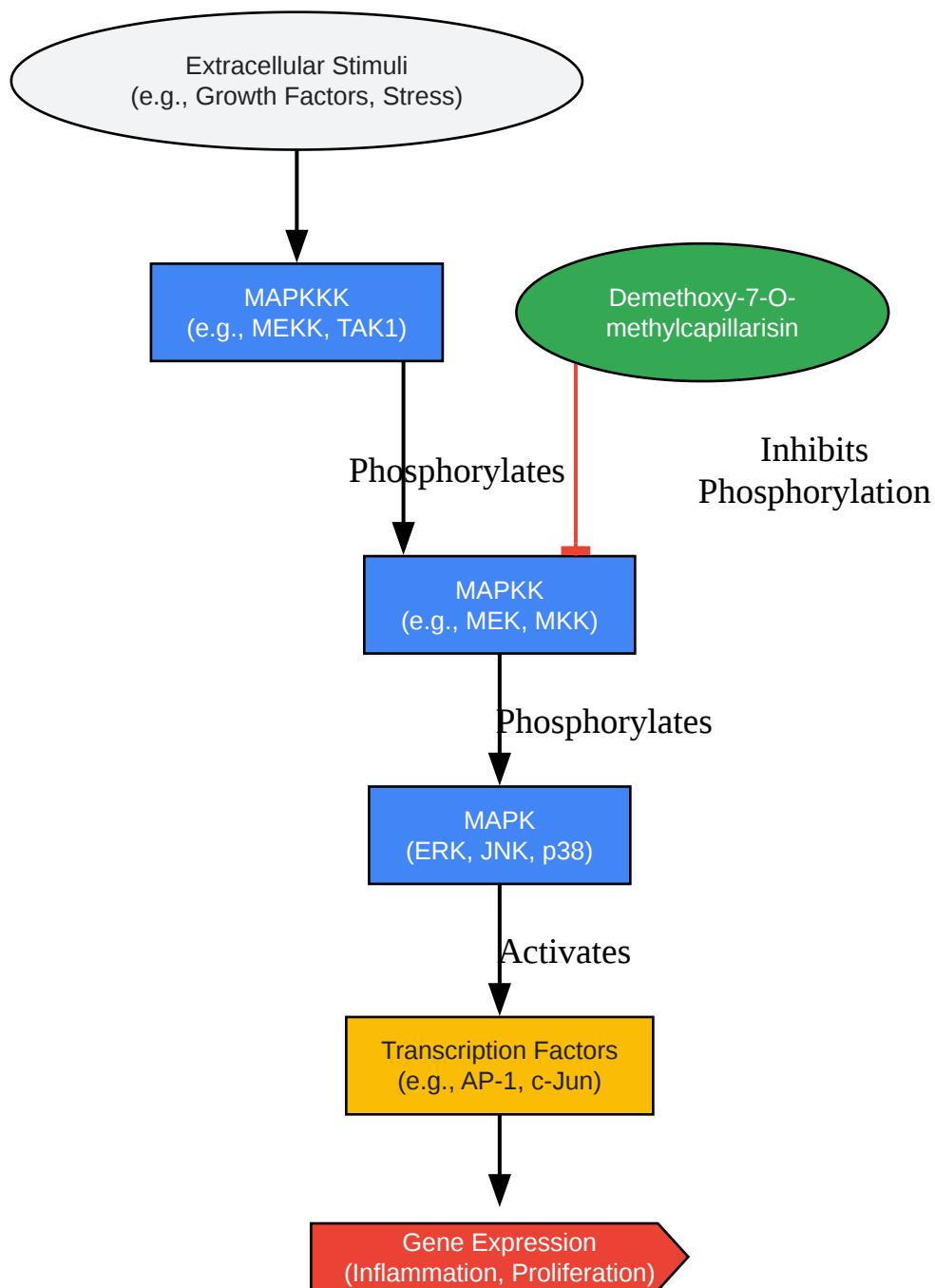
The biological effects of methoxylated flavonoids are mediated through their interaction with key cellular signaling pathways.

The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation. This allows NF- κ B to translocate to the nucleus and activate the transcription of target genes. Methoxylated flavonoids have been shown to inhibit NF- κ B activation by preventing the phosphorylation and degradation of I κ B α .

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NF-κB Signaling Pathway Inhibition.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It comprises a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and apoptosis. Methoxylated flavonoids can suppress the phosphorylation and activation of key MAPK proteins.

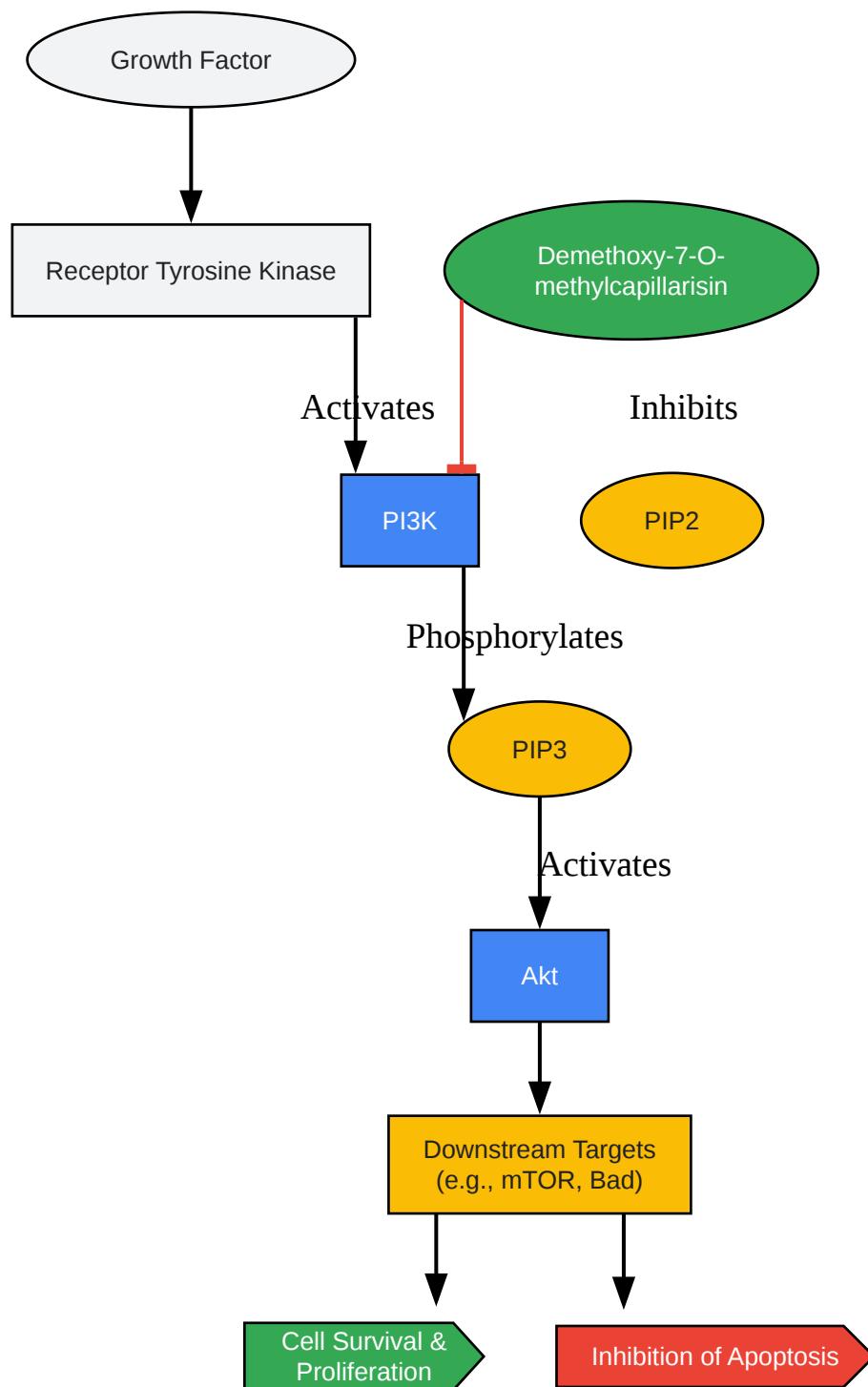


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MAPK Signaling Pathway Inhibition.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to

promote cell survival and inhibit apoptosis. Methoxylated flavonoids have been reported to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.



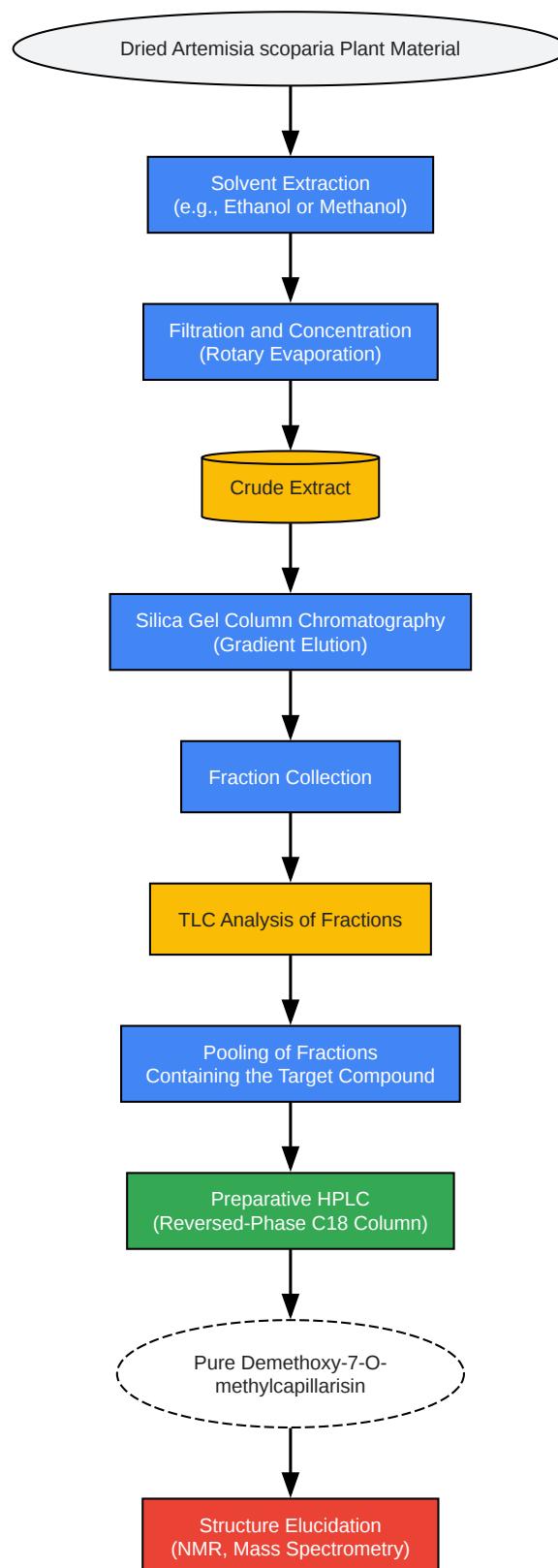
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PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Demethoxy-7-O-methylcapillarisin**. These protocols are based on standard techniques used for the evaluation of methoxylated flavonoids.

Isolation and Purification of Demethoxy-7-O-methylcapillarisin

[Click to download full resolution via product page](#)**Isolation and Purification Workflow.**

Methodology:

- Extraction: The dried and powdered aerial parts of *Artemisia scoparia* are extracted with a suitable solvent such as ethanol or methanol at room temperature.
- Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
- Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution is performed using a solvent system of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components.
- Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
- Purification: Fractions enriched with **Demethoxy-7-O-methylcapillarisin** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.
- Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of **Demethoxy-7-O-methylcapillarisin** on cancer cell lines.

Methodology:

- Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- Treatment: The cells are treated with various concentrations of **Demethoxy-7-O-methylcapillarisin** (typically ranging from 1 to 100 μ M) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.

- MTT Addition: After the treatment period, 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis

Purpose: To investigate the effect of **Demethoxy-7-O-methylcapillarisin** on the protein expression and phosphorylation status of key signaling molecules.

Methodology:

- Cell Treatment and Lysis: Cells are treated with **Demethoxy-7-O-methylcapillarisin** as described for the cell viability assay. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein (20-40 μ g) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g.,

phospho-p65, phospho-ERK, phospho-Akt, and their total protein counterparts) overnight at 4°C.

- Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

Demethoxy-7-O-methylcapillarisin, a methoxylated flavonoid from *Artemisia scoparia*, holds considerable promise as a therapeutic agent due to its potential anti-inflammatory and anticancer activities. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. However, a significant gap exists in the literature regarding specific quantitative data and detailed experimental studies on this particular compound. Future research should focus on:

- Quantitative Bioactivity Studies: Determining the IC₅₀ values of **Demethoxy-7-O-methylcapillarisin** in various cancer cell lines and inflammatory models.
- In-depth Mechanistic Studies: Elucidating the precise molecular targets and the downstream effects on signaling pathways through techniques like transcriptomics and proteomics.
- In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of **Demethoxy-7-O-methylcapillarisin** in animal models of inflammation and cancer.
- Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its bioavailability and in vivo stability.

Addressing these research areas will be crucial for translating the therapeutic potential of **Demethoxy-7-O-methylcapillarisin** from the laboratory to clinical applications.

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